4-Benzoylphenyl acrylate

Beschreibung

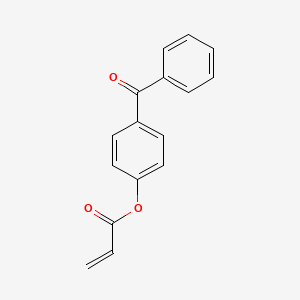

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-benzoylphenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-2-15(17)19-14-10-8-13(9-11-14)16(18)12-6-4-3-5-7-12/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYBJDPMCPTGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066808 | |

| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22535-49-5 | |

| Record name | 4-(Acryloyloxy)benzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22535-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022535495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Identity and Properties

4-Benzoylphenyl acrylate (B77674) is structurally defined by a benzophenone (B1666685) chromophore linked via an ester bond to an acrylate group. This unique structure allows it to function as both a monomer for polymerization and a photoinitiator.

| Identifier Type | Value |

| IUPAC Name | 4-benzoylphenyl acrylate sigmaaldrich.com |

| CAS Number | 22535-49-5 sigmaaldrich.comstarskychemical.comchemicalbook.comchemscene.com |

| Molecular Formula | C₁₆H₁₂O₃ sigmaaldrich.comstarskychemical.comchemscene.comchemicalbook.comglpbio.com |

| Synonyms | 4-acryloxybenzophenone, 4-acryloyloxybenzophenone, 2-propenoic acid 4-benzoylphenyl ester cymitquimica.com |

| Property | Value | Source(s) |

| Molecular Weight | 252.26 g/mol | starskychemical.comchemscene.comchemicalbook.com |

| Melting Point | 48.5 °C | starskychemical.comprotheragen.ai |

| Boiling Point | 407.0 ± 24.0 °C (Predicted) | starskychemical.comprotheragen.aichemsrc.com |

| Density | 1.163 ± 0.06 g/cm³ (Predicted) | starskychemical.comprotheragen.ai |

| Log P (Octanol-Water Partition Coefficient) | 2.63–3.68 | |

| Solubility | Soluble in organic solvents | vulcanchem.com |

Synthesis and Manufacturing

The primary laboratory-scale synthesis of 4-Benzoylphenyl acrylate (B77674) is achieved through the esterification of 4-hydroxybenzophenone (B119663) with an acrylic acid derivative, typically acryloyl chloride. vulcanchem.com The reaction is conducted in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. vulcanchem.com The product is then purified using standard techniques like recrystallization or column chromatography. vulcanchem.com

For industrial-scale production, continuous flow processes are often utilized to improve yield and efficiency, allowing for precise control over the reaction conditions. chemicalbook.comvulcanchem.com

Mechanism of Action

The principal mechanism of action for 4-Benzoylphenyl acrylate (B77674) is its function as a photoinitiator. vulcanchem.com When exposed to ultraviolet (UV) radiation, the benzophenone (B1666685) core of the molecule absorbs light energy and becomes excited. This excited state can then generate free radicals, which are highly reactive species. starskychemical.com These free radicals initiate the chain-reaction polymerization of acrylate or other ethylenically unsaturated monomers, leading to the rapid formation of a crosslinked polymer network, a process known as UV curing. starskychemical.com The benzoyl group is crucial for stabilizing the generated free radicals, which enhances the efficiency of the photoinitiation process.

Applications

The dual functionality of 4-Benzoylphenyl acrylate (B77674) makes it a valuable component in a variety of material science applications.

Research Findings

Scientific studies have highlighted the versatility of 4-Benzoylphenyl acrylate (B77674). In one notable study, terpolymers of acrylic acid, a fluorinated acrylate, and 4-Benzoylphenyl acrylate (BPA) were synthesized. rsc.org These terpolymers were then covalently bonded to various substrates via the UV-triggered anchoring of the BPA units. rsc.org The resulting coatings demonstrated stimuli-responsive wettability, providing excellent antifogging capabilities across a wide temperature range (from -20 °C to 85 °C) and significant oil-repellency. rsc.org This research points to its utility in creating advanced functional surfaces for imaging, medical, and analytical applications. rsc.org

Comparison with Similar Compounds

To better understand its properties, 4-Benzoylphenyl acrylate (B77674) can be compared to its methacrylate (B99206) counterpart.

| Feature | 4-Benzoylphenyl acrylate | 4-Benzoylphenyl Methacrylate |

| Molecular Formula | C₁₆H₁₂O₃ | C₁₇H₁₄O₃ |

| Molecular Weight | 252.26 g/mol | 266.29 g/mol |

| Melting Point | 48.5 °C starskychemical.com | 63 °C |

| Reactivity | Higher reactivity in radical polymerization. | Lower reactivity in radical polymerization due to the electron-donating methyl group. |

| Key Applications | Photoinitiator in UV-curable coatings, inks, adhesives, and functional polymers. starskychemical.comsino-biochemlab.com | Used in copolymerization for adhesives with enhanced thermal stability and as a photosensitizer in photolithography. massivechem.com |

The higher melting point of the methacrylate version is attributed to the increased steric hindrance from the additional methyl group.

Spectroscopic Data

The structure of 4-Benzoylphenyl acrylate (B77674) is confirmed through various spectroscopic methods.

¹H NMR : The proton NMR spectrum shows characteristic signals for the aromatic protons (δ 7.2–8.1 ppm) and the acrylate vinyl protons (δ 5.8–6.5 ppm).

FT-IR : The infrared spectrum displays strong absorbance peaks corresponding to the ester carbonyl (C=O) stretch at approximately 1730 cm⁻¹ and the benzoyl ketone carbonyl (C=O) stretch around 1660 cm⁻¹.

UV-Vis : The ultraviolet-visible spectrum shows a significant absorption peak around 286 nm, which is characteristic of the benzophenone (B1666685) chromophore and essential for its photoinitiating activity.

Chemical Reactions

4-Benzoylphenyl acrylate (B77674) participates in several key chemical reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Benzoylphenyl acrylate, and how is purity validated?

- Methodological Answer : this compound (CAS 22535-49-5) is typically synthesized via esterification between acrylic acid derivatives and 4-benzoylphenol. For example, coupling reactions using acyl chlorides or direct esterification under catalytic conditions are common. Purity is validated using HPLC with high-purity acetonitrile as the mobile phase , and structural confirmation is achieved via FT-IR (C=O stretch at ~1730 cm⁻¹) and ¹H NMR (characteristic vinyl proton signals at δ 5.8–6.5 ppm) . Melting point analysis (48.5°C in hexane) and refractive index (1.576) further confirm identity .

Q. How is this compound characterized spectroscopically, and what key peaks distinguish it from analogs?

- Methodological Answer : Key spectroscopic features include:

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), acrylate vinyl protons (δ 5.8–6.5 ppm), and the benzoyl carbonyl group (δ 12.3 ppm) .

- FT-IR : Strong absorbance at 1730 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (benzoyl ketone C=O) .

- UV-Vis : Absorption at ~290 nm due to the benzophenone moiety, useful for quantifying photochemical activity .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize free-radical polymerization of this compound-based copolymers?

- Methodological Answer : RSM with a Central Composite Design (CCD) is employed to model interactions between variables (e.g., initiator concentration, temperature, monomer ratio). For instance, benzoyl peroxide (0.5–2.0 wt%) and temperatures of 60–90°C are tested. Yield and molecular weight are modeled using quadratic equations, with ANOVA validating significance (p < 0.05). Optimal conditions (e.g., 1.5 wt% initiator at 75°C) maximize conversion while minimizing side reactions like chain transfer .

Q. What analytical challenges arise in detecting this compound degradation products, and how are they resolved?

- Methodological Answer : Degradation products (e.g., 4-hydroxybenzophenone) are analyzed via LC-MS/MS using a C18 column and acetonitrile/water gradient. Challenges include co-elution with matrix interferents in recycled packaging materials. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves sensitivity (LOQ = 0.1 µg/L). Contradictory data from different matrices (e.g., food vs. paperboard) require matrix-matched calibration .

Q. How do structural modifications of this compound influence its biological activity?

- Methodological Answer : Derivatives like N-(4-benzoylphenyl)pyrrole-2-carboxamide are synthesized via amide coupling. Biological evaluation in Triton WR-1339-induced hyperlipidemic rats shows lipid-lowering effects (e.g., 30% reduction in serum triglycerides). Structure-activity relationships (SAR) reveal that electron-withdrawing groups on the benzoyl moiety enhance activity, while acrylate hydrolysis reduces efficacy .

Q. How are contradictions in reported physicochemical properties (e.g., melting point) addressed?

- Methodological Answer : Discrepancies in melting points (e.g., 48.5°C vs. 77–80°C for derivatives) arise from polymorphic forms or solvent residues. Differential Scanning Calorimetry (DSC) under nitrogen flow identifies pure crystalline phases. For example, recrystallization from hexane yields the stable monoclinic form (mp 48.5°C), while solvent-free samples may exhibit higher melting points due to impurities .

Methodological Notes

- Experimental Design : Always include control samples (e.g., unprinted board material) when analyzing environmental contaminants .

- Data Validation : Cross-reference CAS 22535-49-5 with synonyms (e.g., 4-acryloyloxybenzophenone) to avoid misidentification .

- Safety : Store at 2–8°C in amber vials to prevent photodegradation, and handle under inert atmospheres to avoid premature polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.